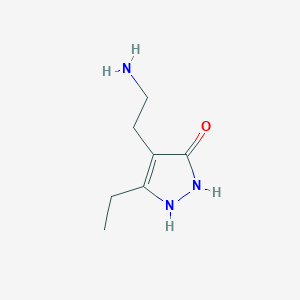![molecular formula C12H11N5O3S2 B2496764 N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 2034353-97-2](/img/structure/B2496764.png)
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a synthetic organic compound with a complex heterocyclic structure. It features a thienopyrimidine core, linked to an ethyl-thiadiazole moiety, and has promising potential in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step synthetic route:
Formation of 2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidine: : Starting from a thienopyrimidine precursor, the compound undergoes cyclization under acidic conditions to form the dioxo derivative.
Ethylation Reaction: : The dioxo-thienopyrimidine is then ethylated using ethyl bromide under basic conditions to yield the intermediate product.
Thiadiazole Formation: : Finally, the ethylated intermediate reacts with thiosemicarbazide under oxidative conditions, forming the thiadiazole ring and completing the synthesis.
Industrial Production Methods: For industrial scale-up, solvent optimization, and reaction condition adjustments are often necessary to increase yield and purity. Continuous flow reactors and high-throughput screening may be employed for better control and efficiency.
Chemical Reactions Analysis
Types of Reactions: The compound undergoes various reactions:
Oxidation: : It can be oxidized using agents such as hydrogen peroxide or potassium permanganate, primarily affecting the thienopyrimidine moiety.
Reduction: : Reduction reactions using lithium aluminum hydride can target the carboxamide group.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate.
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Alkyl halides, nucleophiles like thiols or amines.
Major Products
Oxidation: : Formation of sulfoxide or sulfone derivatives.
Reduction: : Reduced amide or alcohol derivatives.
Substitution: : Ethyl- or methyl-substituted variants with introduced groups.
Scientific Research Applications
Chemistry: The compound is utilized in organic synthesis as a building block for more complex molecules.
Biology: In biological research, it is studied for its enzyme inhibition properties and potential as a pharmacophore.
Industry: It can be used in the development of organic semiconductors and polymer science.
Mechanism of Action
The compound acts by interacting with molecular targets such as enzymes or receptors. Its thienopyrimidine core can bind to active sites, inhibiting enzymatic activity. The thiadiazole ring enhances its binding affinity and specificity, affecting various biological pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
Thienopyrimidine Derivatives: : Other compounds with the same core but different substitutions show varying biological activities.
Thiadiazole Derivatives: : Structural analogs used in medicinal chemistry for different therapeutic applications.
Uniqueness: This compound stands out due to its dual functional moieties, allowing it to exhibit properties of both thienopyrimidine and thiadiazole derivatives, offering versatile applications in multiple fields.
There you go! If there’s anything specific you need to dive deeper into, just let me know.
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]-4-methylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O3S2/c1-6-8(22-16-15-6)10(18)13-3-4-17-11(19)9-7(2-5-21-9)14-12(17)20/h2,5H,3-4H2,1H3,(H,13,18)(H,14,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYBODRLYBJDUPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCCN2C(=O)C3=C(C=CS3)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B2496681.png)

![N-(1,3-benzothiazol-2-yl)-N'-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2496683.png)


![4-(dimethylsulfamoyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B2496688.png)


![Ethyl 3-{[6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-YL]amino}benzoate](/img/structure/B2496691.png)


![[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]amine dihydrochloride](/img/structure/B2496696.png)
![N-[(2,4-Dimethoxyphenyl)methyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2496700.png)
![N-(4-ethylphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2496703.png)
